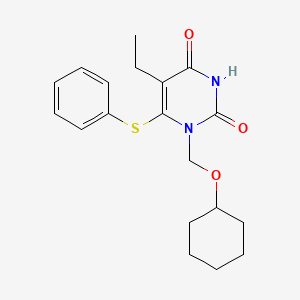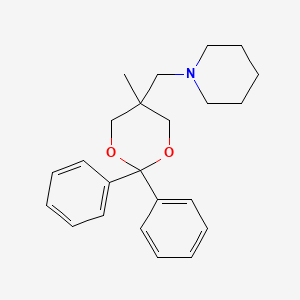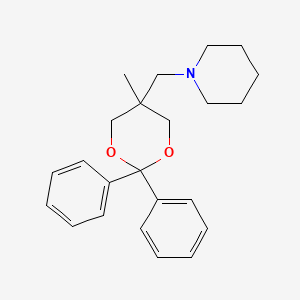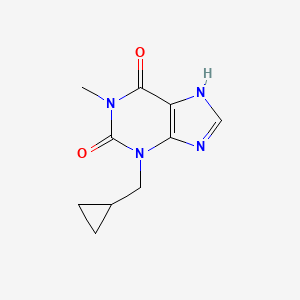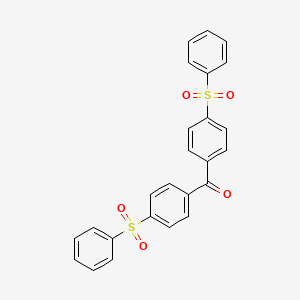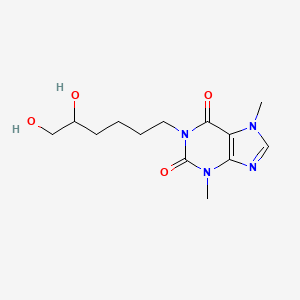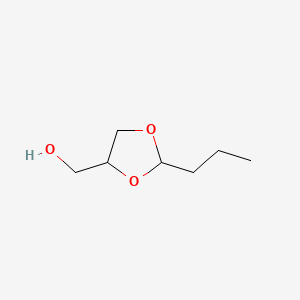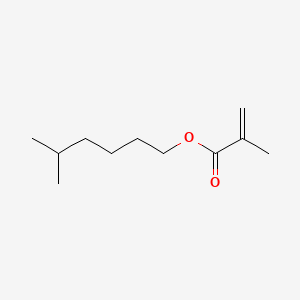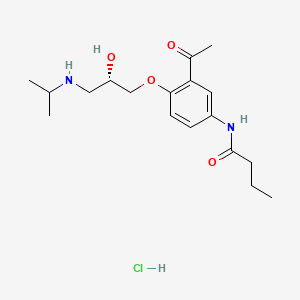
Acebutolol hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acebutolol hydrochloride, (S)- is a selective beta-1 adrenergic receptor antagonist, commonly used in the management of hypertension and ventricular premature beats in adults . It is a cardioselective beta-blocker with mild intrinsic sympathomimetic activity, which means it can slightly stimulate beta receptors while blocking them . This compound is known for its stabilizing and quinidine-like effects on cardiac rhythm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acebutolol hydrochloride can be synthesized through a multi-step process involving the reaction of 3-acetyl-4-hydroxyacetophenone with isopropylamine to form the intermediate, which is then reacted with butyryl chloride to yield acebutolol . The final step involves the conversion of acebutolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of acebutolol hydrochloride involves similar synthetic routes but on a larger scale. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically purified through recrystallization and other chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Acebutolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert acebutolol hydrochloride into its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of acebutolol, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Acebutolol hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Acebutolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart . This action reduces the heart rate and blood pressure by inhibiting the effects of catecholamines like epinephrine and norepinephrine . The compound’s intrinsic sympathomimetic activity allows it to provide low-grade beta stimulation at rest while acting as a typical beta-blocker during high sympathetic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: Another selective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: A selective beta-1 blocker used for similar indications but with different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with broader effects on beta receptors.
Uniqueness
Acebutolol hydrochloride’s uniqueness lies in its combination of beta-1 selectivity and mild intrinsic sympathomimetic activity, which provides a balance between beta-blockade and minimal stimulation . This makes it particularly useful in patients who may benefit from slight beta receptor stimulation while still requiring beta-blockade .
Eigenschaften
CAS-Nummer |
96450-12-3 |
|---|---|
Molekularformel |
C18H29ClN2O4 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m0./s1 |
InChI-Schlüssel |
KTUFKADDDORSSI-RSAXXLAASA-N |
Isomerische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C.Cl |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


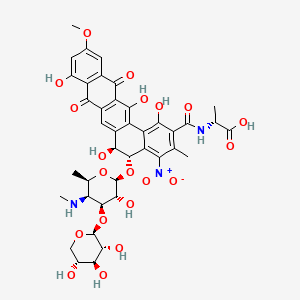
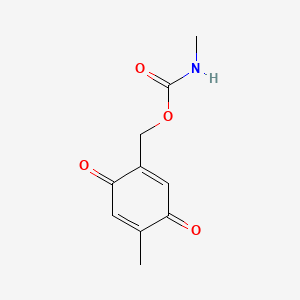
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

